molecular formula C15H13N3O3 B11841971 5-Nitro-3-phenethoxy-1H-indazole

5-Nitro-3-phenethoxy-1H-indazole

Cat. No.: B11841971
M. Wt: 283.28 g/mol
InChI Key: WQONSXMJGDTIBP-UHFFFAOYSA-N
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Description

5-Nitro-3-phenethoxy-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a nitro group and a phenethoxy group in the structure of this compound adds to its chemical reactivity and potential utility in various scientific fields.

Preparation Methods

The synthesis of 5-Nitro-3-phenethoxy-1H-indazole can be achieved through several synthetic routes. One common method involves the cyclization of ortho-substituted benzylidenehydrazines using ortho-substituted benzaldehyde as the starting material . The reaction typically involves the use of hydrazine and a suitable catalyst under controlled conditions to form the indazole ring. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

5-Nitro-3-phenethoxy-1H-indazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The phenethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: Its biological activity has been explored for potential therapeutic applications, including anticancer and anti-inflammatory properties.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-Nitro-3-phenethoxy-1H-indazole involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The nitro group can also participate in redox reactions, leading to the generation of reactive intermediates that can further interact with biological molecules .

Comparison with Similar Compounds

5-Nitro-3-phenethoxy-1H-indazole can be compared with other indazole derivatives, such as:

    5-Nitroindazole: Similar in structure but lacks the phenethoxy group, which may affect its reactivity and biological activity.

    3-Phenethoxy-1H-indazole: Lacks the nitro group, which may result in different chemical and biological properties.

    1H-Indazole: The parent compound without any substituents, serving as a basic structure for various derivatives.

The presence of both the nitro and phenethoxy groups in this compound makes it unique and potentially more versatile in its applications compared to its simpler counterparts .

Properties

Molecular Formula

C15H13N3O3

Molecular Weight

283.28 g/mol

IUPAC Name

5-nitro-3-(2-phenylethoxy)-1H-indazole

InChI

InChI=1S/C15H13N3O3/c19-18(20)12-6-7-14-13(10-12)15(17-16-14)21-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,16,17)

InChI Key

WQONSXMJGDTIBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCOC2=NNC3=C2C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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